molecular formula C14H16O3S B13779466 (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal

(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal

Cat. No.: B13779466
M. Wt: 264.34 g/mol
InChI Key: SRKDNEQLGNWBDN-SFHVURJKSA-N
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Description

(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal is a chiral sulfoxide compound that has garnered interest in organic synthesis due to its unique structural features and reactivity. The compound contains a p-toluenesulfinyl group attached to a cyclopentenone ring, which is further protected by an ethyleneketal group. This combination of functional groups makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal typically involves the following steps:

    Formation of the p-toluenesulfinyl group: This can be achieved by reacting p-toluenesulfonyl chloride with a suitable nucleophile, such as a thiol, under basic conditions.

    Cyclopentenone formation: The cyclopentenone ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Ethyleneketal protection: The cyclopentenone ring is then protected by reacting it with ethylene glycol in the presence of an acid catalyst to form the ethyleneketal.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The p-toluenesulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal involves its ability to undergo various chemical transformations due to the presence of the sulfoxide, cyclopentenone, and ethyleneketal groups. These functional groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-(p-Toluenesulfinyl)ferrocene: A similar compound with a ferrocene moiety instead of the cyclopentenone ring.

    p-Toluenesulfonyl chloride: A related compound used as a precursor in the synthesis of sulfoxides and sulfones.

Uniqueness

(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal is unique due to the combination of the p-toluenesulfinyl group with the cyclopentenone ring and ethyleneketal protection. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

9-[(S)-(4-methylphenyl)sulfinyl]-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C14H16O3S/c1-11-4-6-12(7-5-11)18(15)13-3-2-8-14(13)16-9-10-17-14/h3-7H,2,8-10H2,1H3/t18-/m0/s1

InChI Key

SRKDNEQLGNWBDN-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CCCC23OCCO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CCCC23OCCO3

Origin of Product

United States

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